5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-16-11(13(18)15-6-7-17)12(19-8)9-4-2-3-5-10(9)14/h2-5,17H,6-7H2,1H3,(H,15,18) |
InChI Key |
AUWKXKREYOLMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Thiazole Core Synthesis :
-
Reagents : 3-Acetylpropanol (to introduce methyl group), thiourea (S source), and 2-chlorobenzaldehyde (to introduce chlorophenyl group).
-
Conditions : Acidic solvent (e.g., ethanol), 78–100°C, 3–8 hours.
-
Mechanism : Condensation of aldehydes and ketones with thiourea forms the thiazole ring. The methyl group arises from 3-acetylpropanol, while the chlorophenyl group is introduced via 2-chlorobenzaldehyde.
-
-
Carboxamide Formation :
Key Data
*Yield based on analogous reactions.
Method 2: Cross-Coupling for Aryl Substitution
This method employs palladium-catalyzed cross-coupling to introduce the 5-(2-chlorophenyl) group.
Reaction Steps
-
Thiazole Bromination :
-
Suzuki-Miyaura Coupling :
-
Carboxamide Formation :
Key Data
Method 3: Direct Carboxamide Formation
This route bypasses intermediate activation, using coupling agents for direct amide bond formation.
Reaction Steps
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole Core | 2-Chlorobenzaldehyde, thiourea, H₂SO₄, 80°C | ~70% | |
| Amide Coupling | EDC, HOBt, DCM, RT | ~60% |
Comparative Analysis of Methods
| Parameter | Method 1 (Hantzsch) | Method 2 (Cross-Coupling) | Method 3 (Direct Coupling) |
|---|---|---|---|
| Yield | ~43–73% | ~43–65% | ~60% |
| Purity | Moderate | High | Moderate |
| Scalability | High | Moderate | High |
| Cost | Low | High | Moderate |
| Key Advantage | Simple reagents | Precision aryl placement | No activation needed |
Critical Challenges and Solutions
-
Regioselectivity :
-
Functional Group Compatibility :
-
Yield Optimization :
Experimental Protocols
Protocol A: Hantzsch Reaction + Amide Coupling
-
Step 1 : Mix 3-acetylpropanol (1 eq), thiourea (1 eq), and 2-chlorobenzaldehyde (1 eq) in ethanol. Acidify with H₂SO₄. Heat to 80°C for 6 hours.
-
Step 2 : Isolate thiazole-4-carboxylic acid via crystallization.
-
Step 3 : Treat acid with oxalyl chloride (1.25 eq) in DMF at RT for 30 min.
-
Step 4 : Add 2-hydroxyethylamine (1 eq) and DIPEA (2 eq). Stir for 2 hours.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of the target compound with analogues:
Key Observations
Aromatic Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets in biological targets. The 2,4-dimethylphenyl variant (CAS 724431-14-5) lacks halogen atoms, reducing electronic effects but increasing steric hindrance, which may limit binding affinity .
Amide Side Chain Modifications: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to the thiazolylethyl side chain (CAS 1574480-01-5), which introduces additional heterocyclic complexity and may enhance target selectivity .
Core Heterocycle Variations :
- Thiazole-based compounds generally exhibit higher metabolic stability than thiophene derivatives (e.g., CAS 851209-64-8), which are more prone to oxidative degradation .
Biological Activity
5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by a five-membered heterocyclic structure that includes sulfur and nitrogen. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention due to its notable biological activities.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : A critical component known for diverse biological activities.
- Chlorophenyl Group : Enhances lipophilicity and biological interactions.
- Hydroxyethyl Substituent : Potentially increases solubility and alters pharmacokinetics.
Biological Activities
Research has shown that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth effectively.
- Anticancer Potential : Studies indicate that thiazole derivatives can induce apoptosis in cancer cell lines. The compound's structure may contribute to its ability to inhibit key signaling pathways involved in cancer progression.
Table 1: Biological Activities of this compound
Interaction Studies
The binding affinity of this compound to various biological targets has been explored using molecular docking techniques. These studies suggest that the compound interacts with proteins involved in cancer cell signaling and microbial resistance.
Case Study: Anticancer Activity
In a recent study, derivatives similar to this compound were synthesized and tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 6.10 µM to 10.50 µM against MCF-7 breast cancer cells, indicating strong potential for further development as an anticancer agent .
Comparative Analysis
To highlight the uniqueness of this compound among similar compounds, the following comparison is made:
Table 2: Comparison of Thiazole Derivatives
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(phenyl)-1,3-thiazole-4-carboxamide | Phenyl group instead of chlorophenyl | Antimicrobial | Lacks chlorine substitution |
| N-(2-hydroxyethyl)-thiazole-4-carboxamide | Hydroxyethyl but no chlorophenyl | Anticancer | No aromatic halogen |
| 5-(bromophenyl)-thiazole-4-carboxamide | Bromine instead of chlorine | Kinase inhibition | Different halogen effects on activity |
Q & A
Q. What are the recommended synthetic routes for 5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of thiazole-4-carboxamide derivatives typically involves cyclocondensation of thiourea intermediates with α-halo ketones or multicomponent reactions. For example:
- Stepwise synthesis : Reacting 2-chloroacetamide derivatives with thioureas under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Key parameters : Solvent polarity (DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for haloacetamide:thiourea) significantly impact yield. Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) and confirmed by NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
Analytical workflow :
NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (chlorophenyl aromatic protons), δ 4.1–4.3 ppm (hydroxyethyl -CH₂O-), and δ 2.6 ppm (thiazole methyl group) .
- ¹³C NMR : Carbonyl resonance at ~165 ppm (C=O), thiazole C-2 at ~150 ppm .
Mass spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 325.08 .
X-ray crystallography : For resolving bond angles (e.g., C-S-C ≈ 92° in thiazole ring) and intermolecular hydrogen bonding patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase (COX) or kinases. The chlorophenyl group may occupy hydrophobic pockets, while the hydroxyethyl moiety forms hydrogen bonds with catalytic residues .
- QSAR modeling : Train models using descriptors like LogP (calculated: 2.8), polar surface area (85 Ų), and H-bond acceptors (3) to correlate structure with bioactivity .
Table 1 : Predicted binding affinities (kcal/mol) for common targets:
| Target | Docking Score | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | π-Stacking (chlorophenyl), H-bond (hydroxyethyl) |
| EGFR kinase | -8.7 | Hydrophobic cleft (methyl-thiazole), Van der Waals (Cl) |
Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?
Case study : Conflicting COX-1/COX-2 inhibition ratios in thiazole derivatives (e.g., 5-(4-fluorophenyl) analogs show 10-fold selectivity, while 2-methyl variants are non-selective ).
- Methodological reconciliation :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., 10 μM ATP in kinase assays) .
- Structural analogs : Use crystallographic data to identify critical substituent effects (e.g., Cl vs. F electronegativity altering binding kinetics) .
Q. What experimental design strategies optimize the synthesis of derivatives for SAR studies?
- Factorial design : Apply Taguchi or Box-Behnken methods to vary substituents (e.g., Cl position, hydroxyethyl chain length) and assess yield/bioactivity. Example factors:
- Independent variables : Temperature (60–100°C), solvent (DMF, acetonitrile), catalyst (K₂CO₃, Et₃N).
- Response surface analysis : Maximize yield (≥75%) while minimizing byproducts (e.g., oxazole isomers) .
Methodological Challenges and Solutions
Q. How can researchers mitigate degradation of the hydroxyethyl group during storage or bioassays?
- Stabilization techniques :
- Lyophilization with cryoprotectants (trehalose/sucrose) to prevent hydrolysis.
- Store at -80°C under argon, with purity >95% confirmed by HPLC (C18 column, 80:20 H₂O:acetonitrile) .
Q. What strategies validate the compound’s mechanism of action in cellular models?
- Pharmacological profiling :
- Knockout/down models : CRISPR-Cas9 targeting putative receptors (e.g., EGFR).
- Pathway analysis : Western blot for phosphorylated ERK or Akt to confirm downstream signaling effects .
Data Reproducibility and Cross-Study Comparisons
Table 2 : Comparative bioactivity of thiazole-4-carboxamides :
| Compound | IC₅₀ (COX-2, μM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 5-(2-Cl-phenyl) derivative | 0.45 | 1.2 | 2.8 |
| 5-(4-F-phenyl) analog | 0.78 | 0.9 | 2.5 |
| 2-Ethyl substituted variant | >10 | 3.1 | 3.2 |
Key insight : The 2-methyl and 2-chlorophenyl groups synergistically enhance target affinity and metabolic stability compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
